[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid
Description
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid is a triazine-based boronic acid derivative characterized by a central 1,3,5-triazine ring substituted with a phenyl group at position 4 and a biphenyl group at position 4. The boronic acid (-B(OH)₂) moiety is directly attached to the triazine core, enabling its participation in Suzuki–Miyaura cross-coupling reactions, a cornerstone of organic synthesis for constructing conjugated systems .
For instance, Suzuki coupling with aryl boronic acids and palladium catalysts is a common strategy to install aryl groups on triazine rings . The biphenyl substituent likely enhances steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and binding properties in biological or material science contexts .
Properties
Molecular Formula |
C21H16BN3O2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,26-27H |
InChI Key |
YEHXJROVXNYHGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid typically involves:
- Construction of the 1,3,5-triazine ring system with appropriate phenyl substituents.
- Introduction of the boronic acid group onto the phenyl ring attached to the triazine core, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
- Use of halogenated triazine intermediates as coupling partners.
Key Synthetic Routes
Palladium-Catalyzed Suzuki Cross-Coupling
A widely employed method is the Suzuki cross-coupling reaction between halogenated triazine derivatives and arylboronic acids. For example, the preparation of 2-diethylamino-4H-7-(het)aryl pyrido[1,2-a]triazin-4-one derivatives, which share structural similarity to the target compound, has been achieved via:
- Starting from halogenated triazine intermediates (e.g., 2-diethylamino-4H-7-iodopyrido[1,2-a]triazin-4-one).
- Reacting with arylboronic acids under palladium tetrakis(triphenylphosphine) catalysis in 1,4-dioxane with sodium bicarbonate as base.
- Reflux conditions for 4 hours with stirring, followed by purification via recrystallization.
This approach allows for the introduction of various aryl groups, including phenyl and biphenyl substituents, onto the triazine core, enabling the synthesis of the boronic acid-functionalized compound.
One-Pot Synthesis of Halogenated Triazine Intermediates
The halogenated triazine intermediates required for Suzuki coupling are prepared via:
- Reaction of 2-amino-5-(halogeno)pyridine with ethoxycarbonyl isothiocyanate in dimethylformamide (DMF) at room temperature to form thiourea intermediates.
- Treatment of these intermediates with diethylamine and mercuric chloride, followed by reflux to induce annulation forming the triazine ring.
- This one-pot method yields halogenated triazine derivatives in good yields (e.g., 63% for the iodinated compound).
This synthetic sequence is adaptable to different halogens (iodo, bromo, chloro) and allows for efficient preparation of triazine intermediates for further functionalization.
Alternative Approaches and Considerations
- Direct cross-coupling of 2-amino-5-iodopyridine with boronic acids was found ineffective, emphasizing the necessity of triazine ring formation prior to Suzuki coupling.
- Optimization of reaction conditions, such as solvent composition (adding water to improve solubility and homogeneity), base equivalents, and catalyst loading, is critical for maximizing yield and purity.
- Purification typically involves recrystallization from acetonitrile or ethyl acetate.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Thiourea intermediate formation | 2-amino-5-(halogeno)pyridine + ethoxycarbonyl isothiocyanate in DMF, RT, 2 h | Intermediate formed | Room temperature, mild conditions |
| Annulation to triazine ring | Diethylamine + mercuric chloride, reflux in DMF | Halogenated triazine (e.g., iodinated) 63% yield | One-pot, mercury salt scavenger used |
| Suzuki cross-coupling | Halogenated triazine + arylboronic acid, Pd(PPh3)4 catalyst, NaHCO3, 1,4-dioxane/H2O, reflux 4 h | Biaryl triazine derivatives, high yield | Water added to improve solubility |
| Purification | Recrystallization from acetonitrile or ethyl acetate | Pure product | Standard purification technique |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronic acid group in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl halides or triflates, a hallmark of boronic acid chemistry. Key findings include:
Reaction Conditions and Catalysts
-
Catalytic Systems : Pd(OAc)₂ with ligands like SPhos or XPhos enhances coupling efficiency, particularly for sterically hindered substrates .
-
Bases : Potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) are optimal for transmetallation steps .
-
Solvents : Reactions proceed in mixed solvents (e.g., THF/H₂O or dioxane/H₂O) under microwave irradiation (140–150°C), reducing reaction times to 2–30 minutes .
Example Reaction :
Steric and Electronic Effects
-
The bulky triazine and biphenyl substituents introduce steric hindrance, requiring optimized ligand systems (e.g., bulky phosphines) to achieve high yields .
-
Electron-withdrawing triazine enhances boronic acid reactivity by polarizing the B–O bond, accelerating transmetallation .
Triazine Core Reactivity
The 1,3,5-triazine ring participates in nucleophilic aromatic substitution (NAS) reactions due to its electron-deficient nature:
Substitution at Triazine Positions
-
Chloride Displacement : The triazine core can undergo substitution with nucleophiles (e.g., amines, alkoxides) at the 2-position, though steric hindrance from phenyl groups may limit accessibility .
-
Coordination with Metals : The nitrogen-rich triazine acts as a ligand for transition metals (e.g., Pd, Cu), potentially stabilizing catalytic intermediates .
Proposed Mechanisms
-
Protease Inhibition : Boronic acids form reversible covalent bonds with serine residues in enzymes (e.g., proteases), suggesting potential therapeutic applications .
-
Sugar Binding : The boronic acid group may bind diols in glycoproteins, enabling use in biosensing or targeted drug delivery .
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against structurally related boronic acids:
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| 2-(Biphenyl)boronic acid | Simpler structure with fewer substituents | Higher coupling yields due to reduced steric bulk |
| 4-(4-Biphenyl)phenyl boronic acid | Biphenyl backbone without triazine | Less electron-deficient, slower transmetallation |
| Chlorinated triazines | Electron-withdrawing Cl substituents enhance NAS reactivity | Lacks boronic acid functionality for coupling |
Scalable Methodology
-
Microwave-Assisted Synthesis : Eco-friendly protocols using aqueous solvents and microwave heating achieve >90% yields in biphenyl-forming reactions .
-
One-Pot Reactions : Sequential coupling and functionalization steps minimize purification needs, as demonstrated in multi-step syntheses of biaryl pharmaceuticals .
Challenges and Limitations
-
Steric Hindrance : Bulky substituents reduce reaction rates, necessitating high catalyst loadings (5–10 mol% Pd) .
-
Boronic Acid Stability : Protodeboronation under acidic or oxidative conditions may limit utility in certain reactions .
This compound’s unique architecture positions it as a versatile building block in medicinal chemistry and materials science, though its steric demands require tailored reaction conditions. Further studies are needed to explore its biological interactions and catalytic applications.
Scientific Research Applications
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its use in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The triazine core and phenyl groups contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid with structurally or functionally related boronic acid-triazine hybrids, emphasizing key differences in structure, reactivity, and applications.
Table 1: Comparative Analysis of Triazine-Boronic Acid Derivatives
Key Structural and Functional Differences
Aromatic Substitution Patterns: The target compound’s biphenyl group distinguishes it from simpler aryl-substituted triazines (e.g., BMK-T138 with carbazole). This substitution likely increases hydrophobicity and π-conjugation, favoring optoelectronic applications but reducing aqueous solubility . In contrast, phenolic or PEG-linked boronic acids (e.g., ) prioritize solubility and target binding, albeit with trade-offs in synthetic complexity.
Biological Activity :
- The antiproliferative activity of 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) surpasses many triazine-boronic acid hybrids, suggesting that fused aromatic systems enhance cytotoxicity .
- Mycobacterial-targeting dimeric boronic acids () demonstrate that multivalency and linker length critically influence efficacy, a design principle applicable to optimizing the target compound for pathogen-selective applications.
Synthetic Challenges: Regioselectivity issues in triazine functionalization (e.g., BMK-T138/139 synthesis) highlight the difficulty of controlling substitution patterns, which may also affect the target compound’s purity and scalability .
Physicochemical Properties :
- The biphenyl group in the target compound likely elevates its logP value compared to PEGylated or hydroxylated analogues, impacting membrane permeability and aggregation tendencies .
- Boronic acid pKa values, critical for binding diols (e.g., bacterial glycans), vary with substituents; electron-withdrawing triazine cores may lower pKa, enhancing binding at physiological pH .
Biological Activity
[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid (CAS Number: 2036359-98-3) is a boronic acid derivative with potential applications in medicinal chemistry. This compound is characterized by its unique triazine core and phenyl substituents, which may contribute to its biological activity. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The molecular formula of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid is with a molecular weight of 429.3 g/mol. The structure includes a triazine ring bonded to a boronic acid group and phenyl substituents, which may enhance its interaction with biological targets.
Enzyme Inhibition
Research indicates that boronic acids can serve as enzyme inhibitors due to their ability to form reversible covalent bonds with serine residues in active sites. For instance, studies have shown that similar compounds exhibit inhibitory effects on various enzymes, including proteases and kinases.
Table 1: Enzyme Inhibition Data for Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Cholinesterase | 15.2 | |
| Compound B | COX-2 | 10.4 | |
| Compound C | LOX-15 | 9.2 |
These findings suggest that [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid may similarly exhibit enzyme inhibitory properties.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that compounds with triazine structures can induce apoptosis in tumor cells. For example, related compounds were evaluated against the MCF-7 breast cancer cell line and showed varying degrees of cytotoxicity.
Table 2: Cytotoxicity Data
These results indicate that the biological activity of [4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid could be explored further in cancer research.
The mechanism by which boronic acids exert their biological effects typically involves the inhibition of enzymatic activity through the formation of covalent bonds. The electron-withdrawing nature of the boron atom enhances the electrophilicity of neighboring carbon atoms in the triazine ring, facilitating interactions with nucleophilic sites in enzymes.
Case Studies
- Study on Inhibition of β-secretase : A study highlighted the potential of triazine derivatives to inhibit β-secretase, an enzyme implicated in Alzheimer's disease. The docking studies revealed favorable binding interactions between the compound and the active site of β-secretase.
- Antioxidant Activity Assessment : Another study evaluated the antioxidant properties of related triazine compounds using DPPH radical scavenging assays. The results indicated significant antioxidant activity, suggesting potential neuroprotective effects.
Q & A
Q. Tables for Key Data
| Property | Experimental Value | Method | Reference |
|---|---|---|---|
| Solubility in DMSO (25°C) | 12.5 mg/mL | Gravimetric Analysis | |
| Melting Point | 232–245°C (decomposition observed) | DSC | |
| Anticancer Activity (IC₅₀) | 8.7 µM (U87 MG glioblastoma) | MTT Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
